molecular formula C16H21NO4 B2610407 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid CAS No. 352452-38-1

4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2610407
CAS No.: 352452-38-1
M. Wt: 291.347
InChI Key: YKDHCCFJXBEINY-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[23]hexane-1-carboxylic acid is a complex organic compound featuring a furan ring, a carbamoyl group, and a spirohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Amines, dihydrofurans.

    Substitution Products: Halogenated furans, nitrofurans.

Mechanism of Action

The mechanism of action of 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the spirohexane structure.

    Spiro[2.3]hexane derivatives: Similar spirohexane core but different functional groups.

    Carbamoyl-substituted compounds: Similar functional group but different core structures.

Uniqueness

4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid is unique due to its combination of a furan ring, carbamoyl group, and spirohexane structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-(furan-2-ylmethylcarbamoyl)-1,1,2-trimethylspiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-14(2)15(3,13(19)20)16(14)7-6-11(16)12(18)17-9-10-5-4-8-21-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDHCCFJXBEINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C12CCC2C(=O)NCC3=CC=CO3)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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